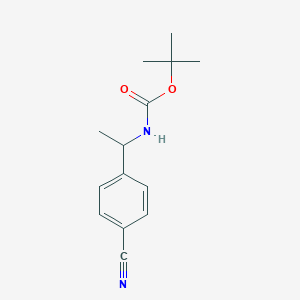

tert-Butyl 1-(4-cyanophenyl)ethylcarbamate

Vue d'ensemble

Description

®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a cyanophenyl group, and a carbamate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate typically involves the reaction of ®-1-(4-cyanophenyl)ethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Substitution Reactions

The carbamate group in this compound participates in nucleophilic substitution reactions. A representative study demonstrates its reactivity with amines under controlled conditions :

Reaction Conditions :

-

Reagents : Substituted amines (equimolar ratio)

-

Solvent : Ethanol

-

Temperature : Reflux (∼78°C)

-

Time : 1 hour

Mechanism :

The reaction proceeds via nucleophilic attack on the carbonyl carbon of the carbamate, displacing the tert-butoxy group. This generates urea derivatives or substituted carbamates, depending on the nucleophile used.

Example Reaction :

| Starting Material | Reagent | Product | Key Data |

|---|---|---|---|

| tert-Butyl 1-(4-cyanophenyl)ethylcarbamate | Aniline (primary amine) | N-phenyl urea derivative | ESI-MS: [M+H]⁺ = 149.1 |

Analytical Validation :

-

Mass Spectrometry : ESI-MS confirmed the product’s molecular ion peak at m/z 149.1 .

-

NMR Spectroscopy : ¹H NMR (DMSO-d6) exhibited characteristic peaks at δ 6.16 (s, 1H, NH), 2.30 (s, 3H, CH3), and 2.22 (s, 3H, CH3) .

Functional Group Compatibility

The 4-cyanophenyl moiety and ethyl spacer influence reactivity:

-

Cyanophenyl Group :

-

Resists oxidation under mild conditions but may convert to carboxylic acids with strong oxidizers (e.g., KMnO4).

-

Participates in electrophilic aromatic substitution (e.g., nitration) at meta positions due to the electron-withdrawing cyano group.

-

-

Ethyl Chain :

-

Stable under standard reaction conditions but susceptible to radical halogenation.

-

Industrial-Scale Modifications

Large-scale synthesis and functionalization often employ:

-

Continuous Flow Reactors : Enhance yield and reduce side reactions.

-

Automated Purification : HPLC or recrystallization ensures >95% purity.

Key Challenges and Considerations

-

Steric Hindrance : The tert-butyl group may slow nucleophilic substitution unless activated by strong bases.

-

Stability : The compound is hygroscopic and requires anhydrous storage to prevent premature hydrolysis.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its carbamate functional group enables it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable in developing new pharmaceuticals and agrochemicals.

Synthetic Routes

- The synthesis typically involves the reaction of (S)-1-(4-cyanophenyl)ethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually include dichloromethane as a solvent at low temperatures to maintain stability.

Biological Research

Biochemical Probes

- In biological research, tert-butyl 1-(4-cyanophenyl)ethylcarbamate is investigated for its ability to interact with specific enzymes and receptors. This interaction can help elucidate biological pathways and mechanisms, making it a useful tool in pharmacology and biochemistry .

Potential Therapeutic Applications

- The compound is being explored for its therapeutic potential, particularly in targeting diseases like cancer and neurological disorders. Its unique structural features allow it to modulate biological activity, which could lead to the development of novel drug candidates .

Industrial Applications

Specialty Chemicals Production

- In industry, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for polymer synthesis and material modification processes .

Case Studies

Mécanisme D'action

The mechanism of action of ®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biological pathways and lead to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl (1-phenylethyl)carbamate

- tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate

- tert-Butyl (1-(4-chlorophenyl)ethyl)carbamate

Uniqueness

®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Activité Biologique

tert-Butyl 1-(4-cyanophenyl)ethylcarbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by the presence of a tert-butyl group, a cyanophenyl moiety, and an ethylcarbamate functional group. The combination of these elements contributes to its potential applications in various therapeutic contexts, particularly as an inhibitor in enzymatic pathways related to cancer and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- CAS Number : 1149727-73-0

The presence of the cyanophenyl group enhances the electronic properties of the compound, which may influence its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for its potential use as an anticancer agent. The cyanophenyl group may enhance its binding affinity to these enzymes, thereby increasing its efficacy.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in vitro. It is hypothesized that this compound may share these properties, contributing to its therapeutic potential.

- Antitumor Activity : Preliminary studies suggest that this compound could possess antitumor properties, similar to other carbamate derivatives. This activity is particularly relevant given the ongoing search for new anticancer agents .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound. These studies typically focus on:

- Cell Viability Assays : Evaluating the compound's effect on cancer cell lines.

- Enzyme Activity Assays : Measuring the inhibition of specific enzymes linked to cancer progression.

For example, a study demonstrated that compounds with structural similarities to this compound effectively inhibited key metabolic enzymes, suggesting a promising avenue for further research .

Comparative Analysis of Similar Compounds

A comparative analysis highlights the unique position of this compound among similar compounds. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl carbamate | Contains a simpler carbamate structure | Limited biological activity |

| Ethyl 4-cyanobenzoate | Aromatic ester with a cyanobenzene | More lipophilic; different pharmacokinetics |

| tert-Butyl (4-hydroxyphenyl)carbamate | Hydroxy-substituted phenolic derivative | Exhibits different anti-inflammatory effects |

| tert-Butyl (2-nitrophenyl)carbamate | Nitro-substituted phenolic derivative | Increased electrophilicity |

This comparison illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to other compounds in its class.

Propriétés

IUPAC Name |

tert-butyl N-[1-(4-cyanophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCYTDVODOGBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.